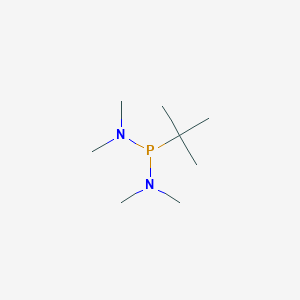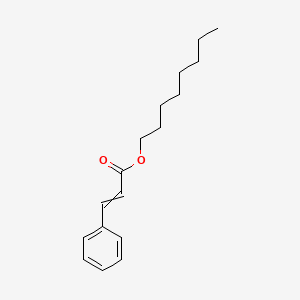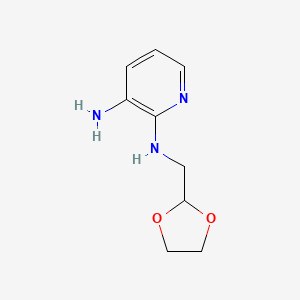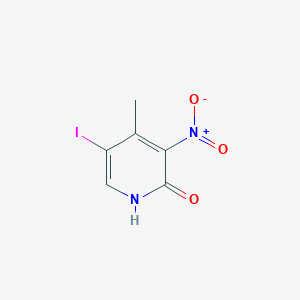
5-Iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one
Overview
Description
5-Iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one is a heterocyclic compound that belongs to the pyridone family. Pyridones are known for their versatile applications in medicinal chemistry, agriculture, and industry due to their unique structural properties. This compound, in particular, has garnered interest for its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one typically involves the iodination of 4-methyl-3-nitro-2-pyridone. This can be achieved through various methods, including:
Iodination using Iodine and an Oxidizing Agent: This method involves the reaction of 4-methyl-3-nitro-2-pyridone with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Direct Iodination: Another approach is the direct iodination of 4-methyl-3-nitro-2-pyridone using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The choice of reagents and conditions would depend on factors such as cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Major Products
Substitution: Various substituted pyridones depending on the nucleophile used.
Reduction: 5-Iodo-4-methyl-3-amino-2-pyridone.
Oxidation: 5-Iodo-4-carboxy-3-nitro-2-pyridone or 5-Iodo-4-formyl-3-nitro-2-pyridone.
Scientific Research Applications
5-Iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-pyridone: Similar structure but lacks the iodine and methyl groups.
4-Methyl-3-nitro-2-pyridone: Similar structure but lacks the iodine atom.
5-Iodo-2-pyridone: Similar structure but lacks the methyl and nitro groups.
Uniqueness
5-Iodo-4-methyl-3-nitro-1,2-dihydropyridin-2-one is unique due to the presence of both the iodine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H5IN2O3 |
|---|---|
Molecular Weight |
280.02 g/mol |
IUPAC Name |
5-iodo-4-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5IN2O3/c1-3-4(7)2-8-6(10)5(3)9(11)12/h2H,1H3,(H,8,10) |
InChI Key |
BSICLQULGOEQBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC=C1I)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
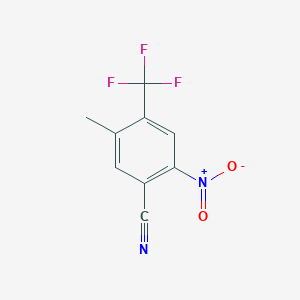
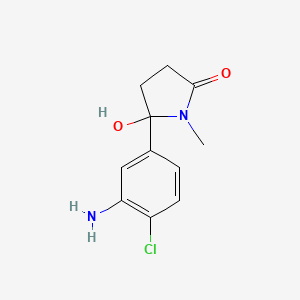
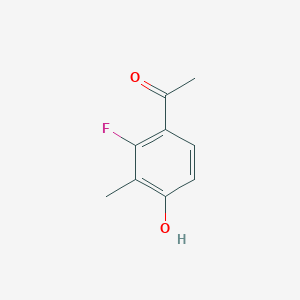
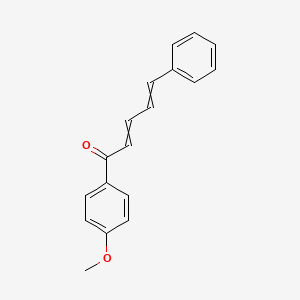
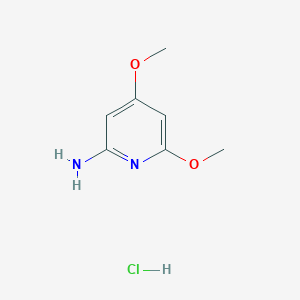
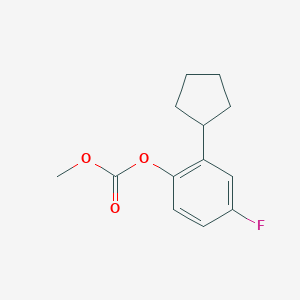
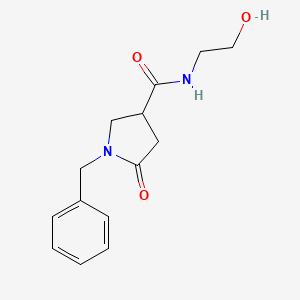
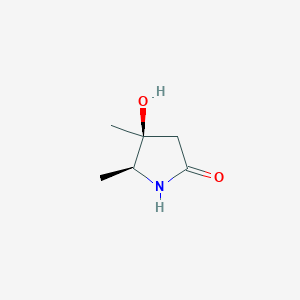
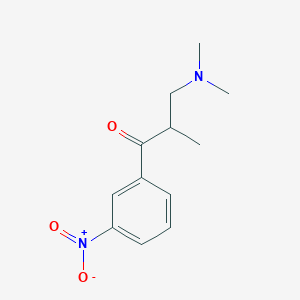
![2-[3-(3-Thienyl)acrylamido]benzoic acid](/img/structure/B8349526.png)

